
N-Benzyltetrahydro-2H-pyran-4-amine
Overview
Description
N-Benzyltetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a benzyl group with a tetrahydropyran ring and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyltetrahydro-2H-pyran-4-amine typically involves the reaction of benzyl bromide with tetrahydropyran-4-ylamine under basic conditions. A common method includes the use of anhydrous potassium carbonate in acetonitrile as a solvent, with the reaction mixture being refluxed for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in nucleophilic displacement reactions with alkyl/aryl halides or activated electrophiles.
Key Findings :
- The reaction with allyl halides (e.g., allyl magnesium chloride) proceeds via Grignard addition, yielding substituted pyrrolidines after cyclization .
- Steric hindrance from the pyran ring limits reactivity with bulky electrophiles.
Reductive Amination
The amine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.
Substrate | Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
4-Methoxybenzaldehyde | NaCNBH₃ | MeOH, RT, 12 h | N-(4-Methoxybenzyl)-N-(tetrahydro-2H-pyran-4-yl)amine | 74% |
Mechanistic Insight :
- Protonation of the imine intermediate enhances electrophilicity, facilitating hydride transfer from the borohydride reagent .
Catalytic Hydrogenolysis
The benzyl group can be removed under hydrogenation conditions to yield primary amines.
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd/C (10 wt%) | H₂ (1 atm), EtOH, RT, 24 h | Tetrahydro-2H-pyran-4-amine | 92% |
Applications :
Carbamate and Urea Formation
Reaction with chloroformates or isocyanates generates carbamate/urea derivatives.
Notable Features :
Cyclization Reactions
The pyran ring participates in acid-catalyzed cyclizations to form polycyclic structures.
Acid Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₃PO₄ (85%) | 120–140°C, 6 h | Spiro[pyran-pyrrolidine] derivatives | 65–70% |
Example :
- Treatment with 85% H₃PO₄ at 130°C induces dehydration, forming spirocyclic compounds via intramolecular nucleophilic attack .
Experimental Data Table: Physicochemical Parameters
Compound | LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Source |
---|---|---|---|---|---|
N-Benzyltetrahydro-2H-pyran-4-amine | 4.32 | 81.42 | 4 | 2 | |
N-(4-Fluorobenzyl) derivative | 5.60 | 39.72 | 4 | 1 |
Scientific Research Applications
Structural Characteristics
N-Benzyltetrahydro-2H-pyran-4-amine is characterized by its molecular formula and a molecular weight of 191.27 g/mol. The compound features a tetrahydro-2H-pyran ring with a benzyl group attached to the nitrogen atom, which contributes to its distinctive properties and biological activities.
Medicinal Chemistry
This compound is investigated for its role as a scaffold in drug design. Its derivatives have shown promise as monoamine reuptake inhibitors, which are crucial for developing treatments for mood disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), positions it as a candidate for antidepressant therapies .
Neuropharmacology
Research indicates that this compound can inhibit monoamine transporters effectively. In studies involving rat models, certain derivatives demonstrated balanced potency across all three transporters, suggesting their potential utility in treating conditions associated with neurotransmitter imbalances . For instance, one study highlighted a compound with an inhibition constant of approximately 60 nM for DAT, indicating strong potential for therapeutic application .
Synthetic Applications
The compound serves as a building block in the synthesis of various complex molecules. It has been utilized to create structurally diverse analogues that exhibit enhanced biological activity compared to the parent compound. For example, derivatives like 2-benzhydryl-5-benzylamino-tetrahydropyran-4-ol have been synthesized and tested for their monoamine reuptake inhibition capabilities.
Case Study 1: Monoamine Transport Inhibition
A study conducted on structurally altered analogues of this compound revealed significant monoamine transporter inhibition profiles. Compounds were tested in vivo using forced swim tests, demonstrating antidepressant-like effects through reduced immobility time in treated rats .
Case Study 2: Scalable Synthesis
Research focused on scalable synthetic pathways for producing spirocyclic compounds derived from this compound highlighted efficient methodologies that improved yield and purity while allowing for further functionalization of the products .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Benzhydryl-5-benzylamino-tetrahydropyran-4-ol | Tetrahydropyran derivative | Monoamine reuptake inhibition |
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Pyrrolidine derivative | Dual serotonin and norepinephrine reuptake inhibition |
4-Allyl-N-benzyltetrahydro-2H-pyran-4-amines | Allyl-substituted derivative | Enhanced biological activity |
This table illustrates the versatility of the tetrahydropyran framework and underscores the unique properties of N-Benzyltetrahydro-2H-pyran-4-amines due to specific substitutions and functional groups.
Mechanism of Action
The mechanism of action of N-Benzyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzomorpholine derivatives: These compounds share a similar structural motif and have been investigated for their biological activities.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: This compound has a similar tetrahydropyran ring and has been studied for its pharmacological properties.
Uniqueness
N-Benzyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of a benzyl group, tetrahydropyran ring, and amine group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research.
Biological Activity
N-Benzyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug development. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydropyran ring substituted with a benzyl group at one nitrogen position. This structural feature is pivotal for its biological interactions, particularly as it relates to its activity as a monoamine reuptake inhibitor.
Monoamine Reuptake Inhibition
Research has demonstrated that this compound and its derivatives act as selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. This action is significant for the treatment of mood disorders, where modulation of serotonin and norepinephrine levels is crucial. A study indicated that certain analogues exhibited good human in vitro metabolic stability and wide ligand selectivity, suggesting their potential as therapeutic agents .
Case Studies
- Antidepressant Activity : A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were evaluated for their antidepressant-like effects in animal models. These compounds showed significant efficacy in reducing depressive behaviors, correlating with their ability to inhibit the reuptake of serotonin and norepinephrine .
- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes was assessed to understand its metabolic profile better. Some derivatives displayed weak inhibition of CYP2D6, which is critical for drug metabolism and can influence the pharmacokinetics of co-administered medications .
- Structure-Activity Relationship (SAR) : Structural modifications of the tetrahydropyran ring led to variations in biological activity. For instance, compounds with specific substitutions showed enhanced potency as dual reuptake inhibitors, highlighting the importance of SAR studies in optimizing drug candidates .
Table of Biological Activities
Compound Name | Activity Type | IC50 Value (nM) | Reference |
---|---|---|---|
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Dual 5-HT/NA Reuptake Inhibitor | 50 | |
TAK779 | CCR5 Antagonist | 30 | |
TAK-220 | CCR5 Antagonist | 25 |
The primary mechanism by which this compound exerts its effects involves the inhibition of monoamine transporters. By blocking the reuptake of serotonin and norepinephrine, these compounds increase the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.
Additionally, some studies have indicated potential interactions with G protein-coupled receptors (GPCRs), such as CCR5, which may contribute to their pharmacological profiles .
Q & A
Q. Basic: What are the common synthetic routes for N-Benzyltetrahydro-2H-pyran-4-amine?
Answer:
The compound is typically synthesized via reductive amination. A representative method involves reacting tetrahydro-2H-pyran-4-amine with benzaldehyde in the presence of sodium cyanoborohydride (NaCNBH₃) and acetic acid (AcOH) in 1,2-dichloroethane at room temperature overnight . Alternative routes may utilize benzyl bromide as an alkylating agent under basic conditions (e.g., K₂CO₃ in dimethylformamide) . Purification often involves column chromatography or crystallization.
Q. Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry.
- X-ray crystallography : For absolute structural confirmation, as demonstrated in analogous compounds (e.g., N-Benzylthieno[3,2-d]pyrimidin-4-amine with R factor = 0.029) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₅NO has a theoretical molecular weight of 189.25 g/mol).
- Refractive index and density measurements : Critical for validating purity (e.g., density ~1.01 g/cm³, refractive index ~1.493) .
Q. Basic: What safety precautions are necessary when handling this compound?
Answer:
- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.
- Use fume hoods to minimize inhalation risks.
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Q. Advanced: How can researchers optimize the reductive amination step in synthesizing this compound?
Answer:
Optimization strategies include:
- Catalyst selection : NaCNBH₃ is preferred over NaBH₄ due to higher selectivity for secondary amines .
- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) improve reaction rates vs. protic solvents.
- pH control : AcOH maintains acidic conditions (pH ~5–6) to protonate intermediates and suppress side reactions.
- Temperature : Room temperature avoids decomposition, but mild heating (30–40°C) may accelerate sluggish reactions.
Q. Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across studies?
Answer:
Discrepancies often arise from impurities or measurement techniques. To address this:
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity samples.
- Standardized methods : Compare data using identical conditions (e.g., boiling point at 760 mmHg: reported as 219°C in one study ).
- Cross-validation : Pair experimental data (e.g., refractive index) with computational predictions (e.g., DFT calculations) .
Q. Advanced: What strategies are effective for analyzing stereochemical outcomes during synthesis?
Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- X-ray crystallography : Resolve absolute configuration, as shown in studies of structurally similar pyrimidine derivatives .
- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals to distinguish enantiomers.
Q. Advanced: How can researchers mitigate side reactions during benzylation of tetrahydro-2H-pyran-4-amine?
Answer:
- Protecting groups : Temporarily protect the amine with Boc groups to limit over-alkylation .
- Stoichiometry control : Use a slight excess of benzylating agent (1.1–1.3 eq.) to minimize unreacted starting material.
- Reaction monitoring : TLC or in situ IR spectroscopy to track progress and terminate reactions before side products dominate.
Q. Basic: What are the typical solubility properties of this compound?
Answer:
The compound is moderately soluble in polar organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water. Solubility can be enhanced using co-solvents like DMSO or acetone. Experimental data suggest a surface tension of ~40.2 dyne/cm at 25°C .
Q. Advanced: How to design experiments to study the compound’s stability under varying pH conditions?
Answer:
- pH buffers : Prepare solutions across a pH range (1–14) using HCl/NaOH or phosphate/citrate buffers.
- Kinetic monitoring : Use HPLC or UV-Vis spectroscopy to quantify degradation products over time.
- Temperature coupling : Conduct accelerated stability studies at elevated temperatures (40–60°C) to model long-term behavior.
Q. Basic: What computational tools are available to predict the reactivity of this compound?
Answer:
- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic pathways based on reaction databases .
- DFT calculations : Predict thermodynamic stability, reaction barriers, and spectroscopic properties (e.g., NMR chemical shifts).
- Molecular docking : Assess potential biological interactions if the compound is studied for bioactivity.
Properties
IUPAC Name |
N-benzyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUORBOSAQIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624180 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443344-23-8 | |
Record name | N-Benzyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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